1-Benzyl-4-chloro-4-methylpiperidine
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Overview
Description
1-Benzyl-4-chloro-4-methylpiperidine is an organic compound with the molecular formula C13H18ClN. It belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis . This compound is characterized by a piperidine ring substituted with a benzyl group, a chlorine atom, and a methyl group.
Preparation Methods
The synthesis of 1-Benzyl-4-chloro-4-methylpiperidine typically involves the reaction of 4-chloro-4-methylpiperidine with benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-chloro-4-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-chloro-4-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers use it to study the interactions of piperidine derivatives with biological targets, aiding in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-chloro-4-methylpiperidine involves its interaction with specific molecular targets, such as neurological receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-4-chloro-4-methylpiperidine can be compared with other piperidine derivatives, such as:
1-Benzylpiperidine: Lacks the chlorine and methyl substituents, leading to different chemical properties and reactivity.
4-Chloro-4-methylpiperidine: Lacks the benzyl group, affecting its biological activity and applications.
1-Benzyl-4-methylpiperidine: Lacks the chlorine atom, resulting in different reactivity in substitution reactions.
Properties
Molecular Formula |
C13H18ClN |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
1-benzyl-4-chloro-4-methylpiperidine |
InChI |
InChI=1S/C13H18ClN/c1-13(14)7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
OKVMFVCODGZFQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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